
(6-chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloropyridin-3-yl)(difluoromethyl)imino-lambda6-sulfanone, referred to as 6-CFMI-L6S, is a synthetic compound that has been studied for its potential applications in the pharmaceutical and medicinal fields. 6-CFMI-L6S is a member of the sulfonamide family of compounds and has been extensively studied due to its unique chemical structure and potential applications. In
Wissenschaftliche Forschungsanwendungen
6-CFMI-L6S has been studied for its potential applications in the pharmaceutical and medicinal fields. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Additionally, 6-CFMI-L6S has been studied for its potential use as an inhibitor of the enzyme lipoxygenase, which is involved in the production of certain inflammatory mediators.
Wirkmechanismus
The mechanism of action of 6-CFMI-L6S is not fully understood. However, it is believed that 6-CFMI-L6S may interact with certain proteins or enzymes in the body to produce its effects. Additionally, it is believed that 6-CFMI-L6S may inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as lipoxygenase.
Biochemical and Physiological Effects
6-CFMI-L6S has been studied for its potential anti-inflammatory, anti-bacterial, and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators, such as lipoxygenase. Additionally, 6-CFMI-L6S has been shown to possess anti-bacterial properties, making it a potential candidate for the treatment of certain bacterial infections. Finally, 6-CFMI-L6S has been studied for its potential anti-cancer properties, making it a promising candidate for the treatment of certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-CFMI-L6S in laboratory experiments include its high yields and low cost. Additionally, its unique chemical structure makes it an ideal candidate for various types of experiments. The main limitation of 6-CFMI-L6S is its lack of understanding regarding its mechanism of action, which can make it difficult to predict its effects in certain situations.
Zukünftige Richtungen
The future of 6-CFMI-L6S is promising. Further research is needed to better understand its mechanism of action and to determine its potential applications in the pharmaceutical and medicinal fields. Additionally, further research is needed to determine its potential use as an inhibitor of the enzyme lipoxygenase. Finally, further research is needed to determine its potential use as an anti-bacterial and anti-cancer agent.
Synthesemethoden
6-CFMI-L6S is synthesized using a two-step process. The first step involves the synthesis of 6-chloropyridine-3-yl difluoromethyl imine (CFMI) from 6-chloropyridine and difluoromethyl imine. The second step involves the reaction of CFMI with lambda6-sulfanone to yield 6-CFMI-L6S. The reaction is performed in an aqueous solution at room temperature and yields 6-CFMI-L6S in high yields.
Eigenschaften
IUPAC Name |
(6-chloropyridin-3-yl)-(difluoromethyl)-imino-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2OS/c7-5-2-1-4(3-11-5)13(10,12)6(8)9/h1-3,6,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILMHLRWQLBZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=N)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

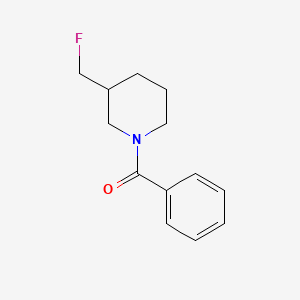

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
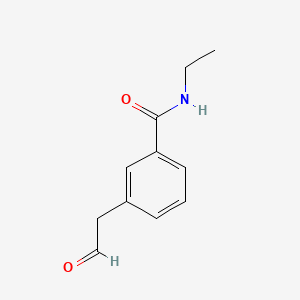
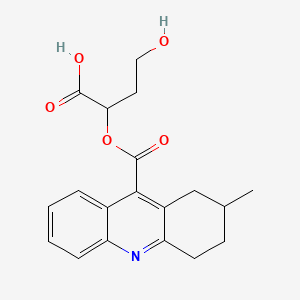
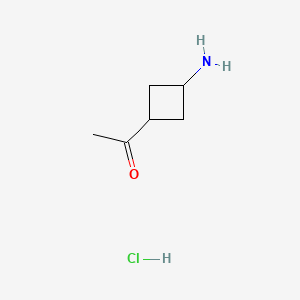

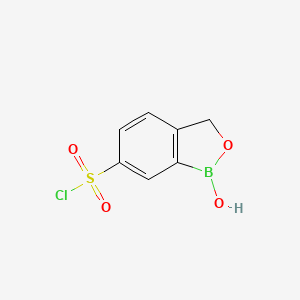

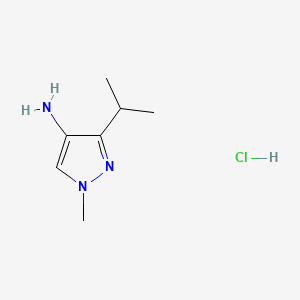
![1-{[2,3'-bipyridin]-4-yl}methanamine trihydrochloride](/img/structure/B6610202.png)
![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
